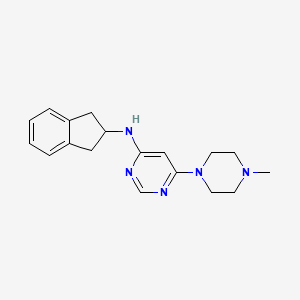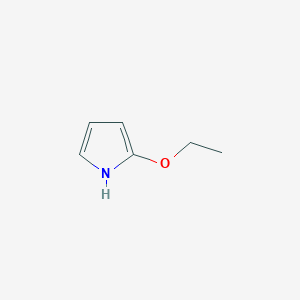
1-(3-Iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)propan-2-one is an organic compound with the molecular formula C9H9IO. It is also known as 3-iodophenylacetone. This compound is characterized by the presence of an iodine atom attached to the phenyl ring and a ketone functional group on the propan-2-one chain. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)propan-2-one can be synthesized through several methods. One common approach involves the iodination of phenylacetone. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the phenyl ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Various substituted phenylpropanones.
Reduction: 1-(3-Iodophenyl)propan-2-ol.
Oxidation: 3-iodobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Iodophenyl)propan-2-one depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The iodine atom and ketone group play crucial roles in its reactivity and interactions with molecular targets. The compound can participate in various pathways, including nucleophilic substitution and redox reactions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)propan-2-one: Similar structure but with the iodine atom at the para position.
1-(2-Iodophenyl)propan-2-one: Similar structure but with the iodine atom at the ortho position.
Phenylacetone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-(3-Iodophenyl)propan-2-one is unique due to the presence of the iodine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts .
Eigenschaften
CAS-Nummer |
21906-35-4 |
|---|---|
Molekularformel |
C9H9IO |
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
1-(3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H9IO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
RNURWXQRUWSBRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



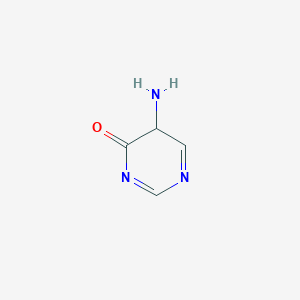
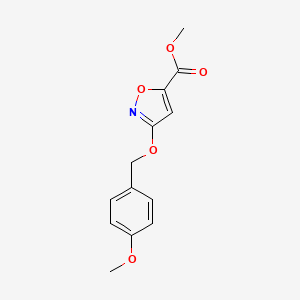
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)

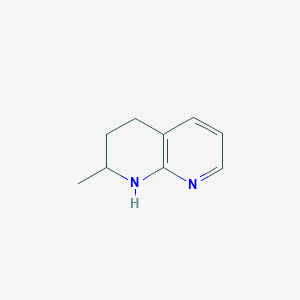
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
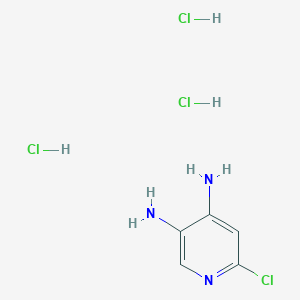
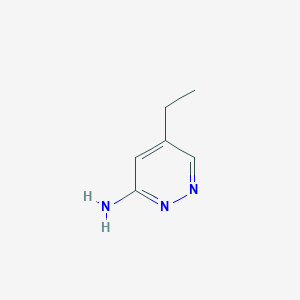
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
